5-Methyl-2-trifluoromethyl-thiazol-4-ol
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Overview
Description
5-Methyl-2-trifluoromethyl-thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are currently unknown . Thiazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that this compound could have a wide range of effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol typically involves the reaction of 2-methyl-4-trifluoromethyl-thiazole with appropriate reagents under controlled conditions. One common method includes the use of thionyl chloride and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation are employed to achieve the required purity standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-trifluoromethyl-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
5-Methyl-2-trifluoromethyl-thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-trifluoromethyl-thiazole: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and biological activities.
5-Methyl-2-trifluoromethyl-thiazole-4-carboxylic acid:
Uniqueness
5-Methyl-2-trifluoromethyl-thiazol-4-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMIOVEOJEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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